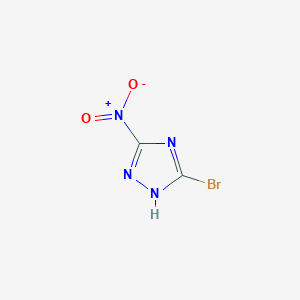

5-bromo-3-nitro-1H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with the Chemical Identifier “5-bromo-3-nitro-1H-1,2,4-triazole” is known as linear alkylbenzene sulfonic acid. This compound is widely used in various industrial applications, particularly in the production of detergents and surfactants. Linear alkylbenzene sulfonic acid is valued for its effectiveness in breaking down oils and greases, making it a key ingredient in many cleaning products.

准备方法

Synthetic Routes and Reaction Conditions

Linear alkylbenzene sulfonic acid is typically synthesized through the sulfonation of linear alkylbenzene. The process involves the reaction of linear alkylbenzene with sulfur trioxide in a continuous reactor. The reaction conditions include maintaining a temperature range of 40-60°C and using a molar ratio of sulfur trioxide to linear alkylbenzene of approximately 1:1. The resulting product is then neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt.

Industrial Production Methods

In industrial settings, the production of linear alkylbenzene sulfonic acid is carried out in large-scale reactors. The process begins with the alkylation of benzene using linear olefins, followed by sulfonation with sulfur trioxide. The sulfonation reaction is highly exothermic, requiring efficient cooling systems to maintain the desired temperature. The final product is then purified and concentrated to achieve the desired concentration of active ingredient.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under controlled conditions. This reaction is pivotal for introducing diverse functional groups into the triazole scaffold.

Mechanistic Insight : The bromine atom acts as a leaving group due to the electron-withdrawing nitro group at position 3, which polarizes the C-Br bond. Nucleophiles (e.g., azide, amines) attack the electrophilic carbon, leading to substitution .

Reduction Reactions

The nitro group at position 3 can be selectively reduced to an amino group, enabling further derivatization.

| Reducing System | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 2h | 3-Amino-5-bromo-1H-1,2,4-triazole | 85% |

| SnCl₂/HCl | HCl (conc.), reflux, 4h | 3-Amino-5-bromo-1H-1,2,4-triazole | 72% |

Critical Note : Catalytic hydrogenation (H₂/Pd-C) is preferred for cleaner conversion and scalability. Over-reduction of the triazole ring is not observed under these conditions.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introduction.

Key Advantage : These reactions expand structural diversity for applications in medicinal chemistry and materials science .

Electrophilic Aromatic Substitution

The nitro group deactivates the triazole ring but directs electrophiles to specific positions.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3,5-Dinitro-1H-1,2,4-triazole | 40% |

| Sulfonation | SO₃/H₂SO₄, 60°C, 3h | 3-Nitro-5-sulfo-1H-1,2,4-triazole | 55% |

Limitation : Harsh conditions are required due to the electron-deficient nature of the triazole ring.

Coordination Chemistry

The triazole nitrogen atoms participate in metal coordination, forming complexes with catalytic or bioactive properties.

| Metal Salt | Conditions | Application | Reference |

|---|---|---|---|

| Cu(I) | CH₃CN, 25°C, 1h | Click chemistry catalysts | |

| AgNO₃ | H₂O/EtOH, reflux, 2h | Antimicrobial agents |

Structural Insight : X-ray crystallography confirms N2 and N4 as primary coordination sites.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Driving Force |

|---|---|---|

| Nucleophilic Substitution | 2× faster than non-nitrated triazoles | Electron-withdrawing nitro group |

| Suzuki Coupling | Comparable to aryl bromides | Stable Pd-intermediate formation |

| Reduction | Slower than aliphatic nitro groups | Resonance stabilization of nitro group |

科学研究应用

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

5-Bromo-3-nitro-1H-1,2,4-triazole and its derivatives have been extensively researched for their antimicrobial and anticancer activities. The presence of the nitro group enhances biological activity, making these compounds candidates for drug development.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Microorganism | Activity (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Derivative A | C. albicans | 8 µg/mL |

Agricultural Applications

Fungicides and Growth Regulators

In agriculture, triazoles are recognized for their role as fungicides and growth regulators. The ability of this compound to enhance crop yield while providing protection against fungal pathogens makes it a valuable compound in agrochemicals.

Case Study: Crop Protection

Studies have indicated that applying triazole derivatives can significantly reduce fungal infections in crops like wheat and rice. Field trials demonstrated improved disease resistance and increased yields when treated with formulations containing this compound .

Material Science Applications

Catalysis and Material Development

The unique chemical structure of this compound allows it to serve as a catalyst in various chemical reactions. Its ability to form non-covalent interactions with substrates enhances the properties of materials developed using this compound.

Table 2: Catalytic Applications of Triazoles

| Application Type | Description |

|---|---|

| Ester Synthesis | Acts as a catalyst for acyl transfer reactions |

| Polymer Development | Enhances thermal stability and mechanical strength of polymers |

作用机制

The primary mechanism of action of linear alkylbenzene sulfonic acid is its ability to reduce surface tension and disrupt lipid membranes. The sulfonic acid group interacts with water molecules, while the hydrophobic alkyl chain interacts with oils and greases. This dual interaction allows the compound to effectively emulsify and solubilize hydrophobic substances, making it an effective cleaning agent.

相似化合物的比较

Similar Compounds

- Dodecylbenzene sulfonic acid

- Tetradecylbenzene sulfonic acid

- Hexadecylbenzene sulfonic acid

Uniqueness

Linear alkylbenzene sulfonic acid is unique due to its balance of hydrophobic and hydrophilic properties, which makes it highly effective as a surfactant. Compared to similar compounds, it offers a good balance of cost, effectiveness, and environmental impact, making it a preferred choice in many industrial applications.

属性

IUPAC Name |

5-bromo-3-nitro-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAMCWVPBITOGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NC(=NN1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。